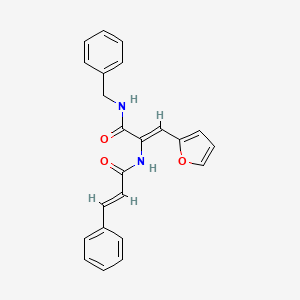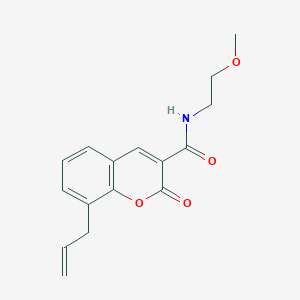![molecular formula C26H30N2O3 B5145380 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine, also known as BZP-MP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant effects. However, BZP-MP also has potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine acts by inhibiting the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This results in a stimulant effect that can lead to increased alertness, euphoria, and energy. However, the exact mechanism of action of this compound is not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also affects the release of various hormones such as cortisol and prolactin. These effects can have both positive and negative implications depending on the context in which they are studied.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action and can be used to investigate the role of serotonin and dopamine in various neurological disorders. However, this compound also has limitations as a research tool. Its effects are not fully understood, and it can have both positive and negative effects on the body. It is also a controlled substance in many countries, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine. One area of interest is investigating its potential as a treatment for neurological disorders such as depression and anxiety. Another direction is studying its effects on the immune system and inflammation, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of this compound on the body.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its unique chemical properties make it a useful tool for investigating the role of serotonin and dopamine in various neurological disorders. However, further research is needed to fully understand its mechanism of action and long-term effects on the body. This compound has both advantages and limitations as a research tool, and its potential as a treatment for neurological disorders requires further investigation.
Méthodes De Synthèse
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methoxy-4-(benzyloxy)benzaldehyde with 2-methoxyphenylpiperazine in the presence of a catalyst. The final product is obtained through purification and isolation techniques. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine has potential applications in scientific research as a tool for studying the central nervous system. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This makes it a useful compound for investigating the role of these neurotransmitters in various neurological disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-29-24-11-7-6-10-23(24)28-16-14-27(15-17-28)19-22-12-13-25(26(18-22)30-2)31-20-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYMUQPVVJGCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)

![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)

![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoic acid](/img/structure/B5145379.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)